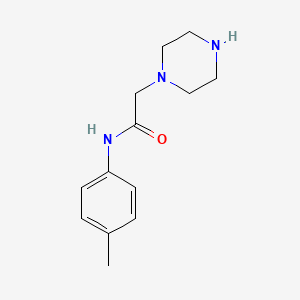

N-(4-methylphenyl)-2-piperazin-1-ylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methylphenyl)-2-piperazin-1-ylacetamide (MPPA) is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the piperazine family of compounds and has been extensively studied for its effects on a variety of biological systems. MPPA has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

科学研究应用

Stabilizers for Nitrate Ester-based Energetic Materials

- Scientific Field: Materials Science .

- Application Summary: The compound is used as a stabilizer for nitrate ester-based energetic materials . These materials are widely used in single-, double-, and triple-base propellants .

- Methods of Application: The efficiency of the stabilizers was investigated using thermogravimetric analysis, Bergmann–Junk test, and differential scanning calorimetry .

- Results: It was reported that both polymers and their 50:50 mixtures showed good stabilizing effects .

Synthesis of Semiorganic Crystals for Laser Applications

- Scientific Field: Materials Science: Materials in Electronics .

- Application Summary: A compound with a similar structure, (4-methylphenyl)methanaminium bromide hemihydrate, has been synthesized for use in laser applications .

- Methods of Application: The crystal was grown by reacting 4-methylbenzylamine (4MLBA) and hydrobromic acid in deionized water (1:1 molar ratio) .

- Results: The lower cut-off wavelength of the crystal was found to be 260 nm, and the crystal is transparent from 260 to 1100 nm . The third-order nonlinear susceptibility χ(3) value is found to be 3.15758×10−5 esu .

Antileishmanial and Antimalarial Applications

- Scientific Field: Pharmacology .

- Application Summary: Pyrazole-bearing compounds, which have a structure similar to the one you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods of Application: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide

- Scientific Field: Organic Chemistry .

- Application Summary: A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent .

- Methods of Application: A microreactor system was designed to determine all kinetics parameters, including reaction rates and their 95% confidence .

- Results: The paper did not provide specific results for this synthesis .

Antileishmanial and Antimalarial Applications

- Scientific Field: Pharmacology .

- Application Summary: Pyrazole-bearing compounds, which have a structure similar to the one you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods of Application: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide

- Scientific Field: Organic Chemistry .

- Application Summary: A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent .

- Methods of Application: A microreactor system was designed to determine all kinetics parameters, including reaction rates and their 95% confidence .

- Results: The paper did not provide specific results for this synthesis .

属性

IUPAC Name |

N-(4-methylphenyl)-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAZMMIENIDQQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368868 |

Source

|

| Record name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

CAS RN |

89473-82-5 |

Source

|

| Record name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)

![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)

![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)